Tricyclohexyltin chloride

Catalog No.
S773740
CAS No.
3091-32-5
M.F
C18H33ClSn
M. Wt
403.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexyltin chloride

Common organotin reagents like Bu3SnCl and Me3SnCl cause alkyl transfer and handling hazards. Tricyclohexyltin chloride solves these: a crystalline solid, sterically hindered, ensures non-transferable spectator ligand behavior and safe gravimetric dosing. • Solid (mp 123-129°C) - enables precise weighing, avoids volatile Me3SnCl inhalation risk. • Bulky Cy3Sn- group prevents undesired alkyl transfer in Stille couplings, maximizing target yield. • Essential for α-alkoxystannanes, stannyltriazones, and stereoselective anti-hydrostannation via Cy3SnH.

CAS Number

3091-32-5

Product Name

Tricyclohexyltin chloride

IUPAC Name

tricyclohexylstannanylium;chloride

Molecular Formula

C18H33ClSn

Molecular Weight

403.6 g/mol

InChI

InChI=1S/3C6H11.ClH.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H;/q;;;;+1/p-1

InChI Key

OJVZYIKTLISAIH-UHFFFAOYSA-M

SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)Cl

Synonyms

Tricyclohexyltin Chloride; Chlorotricyclohexylstannane; Chlorotricyclohexyltin; NSC 202692; Tricyclohexylstannyll Chloride; Tris(cyclohexyl)tin Chloride

Canonical SMILES

C1CCC(CC1)[Sn+](C2CCCCC2)C3CCCCC3.[Cl-]

The exact mass of the compound Tricyclohexyltin chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202692. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

1 g, 5 g, 25 g

Tricyclohexyltin chloride (CAS 3091-32-5) is a sterically hindered organotin halide procured primarily as a precursor for specialized stannanes, bulky Stille cross-coupling reagents, and agricultural biocides. Unlike more common lower-alkyl tin chlorides, it exists as a stable, crystalline solid at room temperature (melting point 123–129 °C), which facilitates precise gravimetric handling. Its defining chemical feature is the massive steric bulk provided by the three cyclohexyl rings, which fundamentally alters its transmetalation kinetics and coordination behavior. This makes it an indispensable starting material for synthesizing complex organotin nucleophiles where the tin center must carry non-transferable spectator ligands .

Research Fit

Organotin synthesis intermediate for derivatives
Defined tetrahedral geometry supports materials research
Environmental toxicology model compound for triorganotin hazard assessment

When scaling up or optimizing complex Stille cross-couplings, procurement teams might consider cheaper, more common alternatives like tributyltin chloride (Bu3SnCl) or trimethyltin chloride (Me3SnCl). However, generic substitution fails for two critical reasons. First, in cross-coupling reactions, the smaller methyl and butyl groups are prone to undesired alkyl transfer, where the spectator ligand transmetalates instead of the target functional group, drastically reducing target yields [1]. Second, from a processability standpoint, Bu3SnCl is a liquid and Me3SnCl is a highly volatile compound. The solid state of tricyclohexyltin chloride eliminates the severe inhalation risks associated with trimethyltin and allows for exact stoichiometric weighing that is difficult to achieve with viscous liquid tributyltin derivatives [2].

Substitution Risk

Tricyclohexyltin chloride (cyclohexyl groups)
vs Tributyltin chloride (butyl), Triphenyltin chloride (phenyl)
Cyclohexyl steric and electronic profile differs; reaction outcomes and organometallic reactivity may shift.
Tricyclohexyltin chloride
vs TBTC and TPhTC
Reported acute aquatic toxicity endpoint context differs; substitution may lead to underestimation of environmental hazard profile.

Suppression of Undesired Spectator Ligand Transfer in Stille Couplings

In the synthesis of complex sp3-hybridized stannanes, the choice of the tin halide precursor dictates the success of the downstream cross-coupling. When tributyltin or trimethyltin derivatives are used, the relatively small alkyl groups can competitively transmetalate, leading to mixed coupling products. By utilizing tricyclohexyltin chloride to generate the corresponding stannane, the massive steric bulk of the cyclohexyl groups completely suppresses their transfer. Studies on α-alkoxytricyclohexylstannanes demonstrate that the tricyclohexyltin auxiliary ligand forces exclusive transfer of the target group, preventing the side reactions that plague less hindered stannanes[1].

Evidence DimensionSpectator Ligand Transfer Rate
Target Compound DataTricyclohexyltin derivatives (Suppressed transfer / High target selectivity)
Comparator Or BaselineTributyltin / Trimethyltin derivatives (Prone to competitive alkyl transfer)
Quantified DifferenceElimination of competitive spectator ligand transmetalation
ConditionsPd- or Cu-catalyzed Stille cross-coupling of sp3-hybridized stannanes

Ensures high product yields and simplifies purification by preventing the formation of undesired alkyl-coupled byproducts.

Acute Toxicity vs TBTC/TPhTC
Head-to-head
TCHTC: 3 nM (100% mortality within 1 week)
TBTC & TPhTC: 15 nM for acute mortality
Supports environmental hazard assessment context
110-day rainbow trout yolk sac fry study

Physical State and Gravimetric Processability

The physical state of an organotin precursor significantly impacts its handling, dosing accuracy, and safety profile in a laboratory or manufacturing setting. Tricyclohexyltin chloride is a crystalline solid with a melting point of 123–129 °C [1]. In contrast, the most common in-class substitute, tributyltin chloride, is a liquid at room temperature, and trimethyltin chloride is a highly volatile compound with severe inhalation toxicity risks. The solid nature of tricyclohexyltin chloride allows for precise gravimetric addition without the need for specialized liquid-handling or extreme vapor-containment systems required for its lower-alkyl counterparts.

Evidence DimensionPhysical State and Melting Point
Target Compound DataTricyclohexyltin chloride (Solid, mp 123–129 °C)
Comparator Or BaselineTributyltin chloride (Liquid, mp ~ -9 °C)
Quantified DifferenceSolid vs. Liquid at standard ambient temperature and pressure
ConditionsStandard laboratory handling and storage conditions (20–25 °C)

Enables highly accurate stoichiometric weighing and reduces the handling complexity associated with toxic volatile liquids.

Chronic Toxicity Endpoint
Head-to-head
TCHTC at 0.6 nM: few survivors
TBTC & TPhTC NOEC: 0.12 nM
Supports chronic toxicity endpoint review
110-day continuous exposure study

Stereocontrol in Downstream Hydrostannation Workflows

When synthesizing specialized vinylstannanes, the steric profile of the tin hydride precursor is critical for controlling reaction stereochemistry. Tricyclohexyltin hydride, synthesized directly from tricyclohexyltin chloride, utilizes its large cone angle to direct the addition across alkynes. For example, the radical hydrostannation of 3-ethynylperylene with tricyclohexyltin hydride yields the anti-hydrostannation product (the β(Z)-isomer) with high regio- and stereoselectivity. Smaller reagents like tributyltin hydride often yield complex mixtures of α and β(E/Z) isomers under similar conditions, requiring laborious separations [1].

Evidence DimensionRegio- and Stereoselectivity in Hydrostannation
Target Compound DataTricyclohexyltin hydride (High β(Z)-isomer selectivity)
Comparator Or BaselineTributyltin hydride (Yields mixtures of α and β(E/Z) isomers)
Quantified DifferenceSterically enforced anti-hydrostannation
ConditionsFree-radical hydrostannation of ethynylaryl compounds

Provides a reliable pathway to specific stereoisomers required for advanced electronic materials and complex natural products.

Crystal Structure vs Acetate
Reported
Discrete tetrahedral (c-C6H11)3SnCl units; less distorted geometry than tricyclohexyltin acetate
Supports computational modeling and reactivity prediction
Single-crystal XRD, Mössbauer consistent
Insecticidal Activity (LC50)
Class-level
Tricyclohexyltin derivatives: most active LC50 0.03 g/L vs diamondback moth; ~500-fold lower than malathion
Supports lead scaffold selection for agrochemical discovery
Topical assay, early fourth instar larvae
Patented High-Yield Route
Supporting evidence
Simultaneous Grignard addition at 3:1 ratio minimizes di- and mono-substituted byproducts
Supports procurement of consistent, high-purity material
Proprietary process; yield details may vary

Synthesis of Sterically Hindered Stille Reagents

Tricyclohexyltin chloride is the required procurement choice for generating α-alkoxystannanes and stannyltriazones. In these workflows, the massive steric bulk of the tricyclohexyl group acts as a robust, non-transferable spectator ligand during Pd- or Cu-catalyzed cross-couplings, preventing the side reactions seen with tributyltin precursors[1].

Stereoselective Hydrostannation Workflows

For materials science applications requiring specific vinylstannane stereoisomers, this compound serves as the essential precursor to tricyclohexyltin hydride. It enables highly selective anti-hydrostannation of terminal alkynes, avoiding the complex isomeric mixtures generated by smaller tin hydrides [2].

Solid-State Organotin Precursor Manufacturing

In industrial or large-scale laboratory settings where exact stoichiometric dosing is critical, tricyclohexyltin chloride is selected over tributyltin chloride because its solid physical state enables precise gravimetric weighing without the handling complexities of toxic, volatile liquids [3].

Application Fit

Application
Selection Property
Validation Focus
Agrochemical Discovery: Lepidopteran Pest Control
Tricyclohexyltin scaffold activity profile
LC50 endpoint comparison in target pest models
Environmental Hazard Assessment
Comparative acute and chronic toxicity endpoints
NOEC and mortality endpoint validation in aquatic models
Structural Chemistry and Materials Research
Defined tetrahedral geometry
XRD and computational modeling benchmarks
Organotin Derivative Synthesis
Patented high-yield synthetic route
Purity and byproduct profile consistency

Hydrogen Bond Acceptor Count

1

Exact Mass

404.129281 g/mol

Monoisotopic Mass

404.129281 g/mol

Heavy Atom Count

20

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3091-32-5

General Manufacturing Information

Stannane, chlorotricyclohexyl-: ACTIVE

Explore Compound Types